3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane
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Overview
Description
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . This compound is characterized by its unique structure, which includes a thiadiazole ring, a pentylsulfanyl group, and a quinuclidine moiety.
Preparation Methods
The synthesis of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with an appropriate alkyl halide to introduce the pentylsulfanyl group. The final step involves the coupling of the thiadiazole derivative with quinuclidine under suitable reaction conditions .
Chemical Reactions Analysis
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Scientific Research Applications
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It also interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: This compound has similar anticancer properties but lacks the quinuclidine moiety, which may affect its pharmacological profile.
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino)acetamide (ATPA): This derivative is known for its corrosion inhibition properties and has a different substitution pattern on the thiadiazole ring.
The uniqueness of this compound lies in its combination of the thiadiazole ring, pentylsulfanyl group, and quinuclidine moiety, which contribute to its distinct chemical and pharmacological properties.
Properties
CAS No. |
191467-49-9 |
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Molecular Formula |
C14H23N3OS2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-pentylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H23N3OS2/c1-2-3-4-9-19-14-13(15-20-16-14)18-12-10-17-7-5-11(12)6-8-17/h11-12H,2-10H2,1H3 |
InChI Key |
SNXKDZFMTKWNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NSN=C1OC2CN3CCC2CC3 |
Origin of Product |
United States |
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